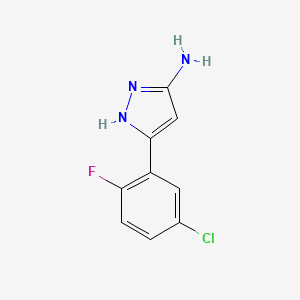

5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine

Description

Historical Context and Evolution of Pyrazole (B372694) Chemistry in Academic Research

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first discovered this five-membered heterocyclic ring containing two adjacent nitrogen atoms. Just a few years later, in 1889, Edward Buchner achieved the first synthesis of the parent pyrazole compound. These seminal discoveries opened the floodgates for extensive research into the synthesis and properties of pyrazole derivatives.

Initially, research focused on understanding the fundamental reactivity and synthesis of the pyrazole ring. The Knorr pyrazole synthesis, involving the condensation of β-diketones with hydrazines, became a cornerstone method and is still widely used today. Over the decades, the synthetic repertoire for accessing pyrazoles has expanded significantly to include various cycloaddition reactions, multicomponent reactions, and more recently, metal-catalyzed cross-coupling strategies. This evolution in synthetic methodology has allowed for the creation of a vast library of substituted pyrazoles with diverse functionalities, fueling their exploration in various scientific disciplines.

Significance of Aminopyrazoles as Heterocyclic Templates in Research

Within the broad class of pyrazole derivatives, aminopyrazoles have emerged as particularly valuable building blocks, or "privileged structures," in medicinal chemistry and drug discovery. The position of the amino group on the pyrazole ring—at the 3, 4, or 5-position—profoundly influences the compound's physicochemical properties and its interaction with biological targets.

3-Aminopyrazoles and 5-aminopyrazoles, in particular, have been extensively investigated as versatile synthons for the construction of more complex fused heterocyclic systems. Their utility stems from the presence of multiple reactive sites that can be selectively functionalized. A significant body of research has demonstrated that aminopyrazole-containing compounds exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This has led to their investigation as inhibitors of various enzymes, such as kinases, which play crucial roles in cellular signaling pathways implicated in numerous diseases. The ability of the aminopyrazole scaffold to serve as a bioisosteric replacement for other key chemical motifs has further solidified its importance in the design of novel therapeutic agents.

Structural Elucidation and Naming Conventions of the Chemical Compound within the Pyrazole Class

The chemical compound at the heart of this article is 5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine . Its structural elucidation relies on a combination of spectroscopic techniques and synthetic confirmation.

Structural Features: The core of the molecule is a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. Key substituents on this ring are:

An amino group (-NH₂) at position 3.

A (5-chloro-2-fluorophenyl) group at position 5.

The phenyl group itself is further substituted with a chlorine atom at its 5-position and a fluorine atom at its 2-position. The designation "1H-pyrazole" indicates that the nitrogen at position 1 of the pyrazole ring bears a hydrogen atom.

Tautomerism: A crucial aspect of the structure of 3-aminopyrazoles is the phenomenon of annular tautomerism. encyclopedia.pub This means that the hydrogen atom on the pyrazole ring nitrogen can migrate between the two nitrogen atoms, leading to two different tautomeric forms: this compound and 3-(5-chloro-2-fluorophenyl)-1H-pyrazol-5-amine. The predominant tautomer in a given environment (solution or solid state) depends on factors such as solvent polarity and the electronic nature of the substituents. fu-berlin.de For 3(5)-phenylpyrazoles, studies have shown that the 3-phenyl tautomer is often more prevalent in solution and in the solid state. fu-berlin.de

IUPAC Naming Convention: The systematic name, this compound, is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). nih.gov The numbering of the pyrazole ring begins at the nitrogen atom bearing the hydrogen (locant 1) and proceeds around the ring to give the substituents the lowest possible locants. nih.gov In this case, the principal functional group, the amine, is at position 3, and the substituted phenyl group is at position 5.

Spectroscopic Characterization: The definitive structure of this compound would be confirmed through various analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, helping to confirm the connectivity and substitution pattern.

Mass Spectrometry (MS): This technique would determine the molecular weight of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the N-H stretches of the amino and pyrazole groups and the C=N and C=C bonds within the rings.

X-ray Crystallography: This powerful technique provides the unambiguous three-dimensional structure of the molecule in the solid state, confirming bond lengths, bond angles, and the specific tautomeric form present in the crystal lattice. scispace.comcardiff.ac.uk

Overview of Research Trajectories for this compound

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs strongly suggest its primary area of investigation lies within the realm of medicinal chemistry, particularly as a kinase inhibitor.

Kinase Inhibition: The aminopyrazole scaffold is a well-established pharmacophore for kinase inhibitors. nih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Numerous patents and research articles describe the synthesis and biological evaluation of structurally similar aminopyrazole derivatives as inhibitors of various kinases, such as Aurora kinases, cyclin-dependent kinases (CDKs), and fibroblast growth factor receptors (FGFRs). nih.govgoogle.com The 3-aminopyrazole (B16455) moiety can mimic the adenine (B156593) core of ATP, the primary substrate for kinases, and form key hydrogen bonding interactions within the ATP-binding site of the enzyme.

The (5-chloro-2-fluorophenyl) substituent at the 5-position of the pyrazole ring is likely designed to occupy a hydrophobic pocket within the kinase active site, contributing to the compound's potency and selectivity. The specific substitution pattern on the phenyl ring (a chloro and a fluoro group) can fine-tune the electronic and steric properties of the molecule, potentially enhancing its binding affinity and improving its pharmacokinetic profile.

Anticipated Research and Development: Based on the known activities of related compounds, the research trajectory for this compound would likely involve the following stages:

Synthesis and Optimization: Development of an efficient synthetic route to produce the compound and its analogs with variations in the substitution pattern.

In Vitro Biological Evaluation: Screening the compound against a panel of kinases to determine its inhibitory activity and selectivity profile. Further cell-based assays would be conducted to assess its anti-proliferative effects in cancer cell lines.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the compound and evaluating the impact of these changes on its biological activity to identify key structural features required for optimal potency and selectivity.

Preclinical Development: If promising in vitro activity is observed, the compound would undergo further preclinical studies to evaluate its efficacy in animal models of disease, as well as its pharmacokinetic and toxicological properties.

Structure

3D Structure

Properties

IUPAC Name |

5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFN3/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVBUJMTAGFCDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=NN2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for 5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine

The direct synthesis of 5-aryl-1H-pyrazol-3-amines, such as the title compound, predominantly relies on the construction of the pyrazole (B372694) ring through cyclocondensation reactions. These methods involve the reaction of a hydrazine (B178648) source with a suitable three-carbon dielectrophilic precursor that incorporates the desired aryl moiety.

Cyclocondensation Reactions in Aminopyrazole Synthesis

The most versatile and widely employed method for synthesizing 3(5)-aminopyrazoles is the condensation of a hydrazine with a β-ketonitrile (3-oxoalkanenitrile). beilstein-journals.orgnih.govnih.gov This reaction proceeds through an initial nucleophilic attack of the hydrazine on the ketone's carbonyl carbon to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after dehydration. beilstein-journals.orgchim.it

Another significant route involves the reaction of hydrazines with α,β-unsaturated nitriles, such as alkylidenemalononitriles. nih.govarkat-usa.org For the synthesis of the title compound, the key precursor would be a β-ketonitrile bearing the 5-chloro-2-fluorophenyl group, specifically 3-(5-chloro-2-fluorophenyl)-3-oxopropanenitrile. This intermediate can be reacted with hydrazine hydrate (B1144303) to yield this compound. beilstein-journals.orgresearchgate.net

Reactions Involving Halogenated Phenyl Moieties

In the synthesis of this compound, the halogenated phenyl moiety is introduced as part of the 1,3-dielectrophilic starting material. nih.govbeilstein-journals.orgresearchgate.net The synthesis of the requisite precursor, 3-(5-chloro-2-fluorophenyl)-3-oxopropanenitrile, can be achieved through methods such as a Claisen condensation between an ester of 5-chloro-2-fluorobenzoic acid and acetonitrile. Once this halogenated β-ketonitrile is obtained, its subsequent cyclocondensation with hydrazine proceeds to form the final pyrazole product. beilstein-journals.orgchim.it The presence of the chloro and fluoro substituents on the phenyl ring does not typically interfere with the pyrazole ring-forming reaction. scielo.org.za

Optimized Reaction Conditions and Yields

The cyclocondensation reaction to form 5-aryl-3-aminopyrazoles is often optimized by careful selection of solvents, temperature, and catalysts. The reaction is commonly carried out in a protic solvent such as ethanol (B145695), often under reflux conditions. nih.gov In some cases, the addition of a catalytic amount of acid or base can facilitate the reaction. For instance, reactions of β-ketonitriles with arylhydrazines in ethanol containing a catalytic amount of concentrated nitric acid have been reported. beilstein-journals.org Microwave-assisted synthesis has also been shown to reduce reaction times significantly. chim.it Yields for these types of cyclocondensation reactions are generally reported as moderate to excellent, contingent on the specific substrates and conditions employed. chim.itacs.org

| Precursor Type | Hydrazine Source | Solvent | Catalyst/Additive | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| β-Ketonitrile | Hydrazine Hydrate | Ethanol | None | Reflux | Good to Excellent | beilstein-journals.orgnih.gov |

| β-Ketonitrile | Aryl Hydrazine | Ethanol | Conc. HNO₃ | Reflux | Good | beilstein-journals.org |

| α,β-Unsaturated Nitrile | Hydrazine Hydrate | Ethanol | Triethylamine (B128534) (TEA) | Reflux | High | chim.it |

| Isoxazole | Hydrazine Hydrate | DMSO | None | 90 °C | 74-92% | chim.it |

Functionalization and Derivatization Strategies of the Chemical Compound

This compound possesses several reactive sites that allow for a variety of chemical transformations. These include the primary amino group at the C3 position, the pyrazole ring nitrogen (N1), and the carbon at the C4 position, making it a versatile building block for more complex molecules. arkat-usa.org

Electrophilic and Nucleophilic Substitution Reactions

The pyrazole ring is considered electron-rich and is susceptible to electrophilic substitution. In 3-aminopyrazole (B16455) systems, the C4 position is the most nucleophilic carbon and is the typical site for electrophilic attack. arkat-usa.org A common and well-documented electrophilic substitution is halogenation. The direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines can be efficiently achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS), as inexpensive and safe halogenating agents. researchgate.netsci-hub.reddntb.gov.ua These reactions are often performed at room temperature in a solvent like dimethyl sulfoxide (B87167) (DMSO), which can act as both a solvent and a catalyst, providing the corresponding 4-halogenated pyrazole derivatives in moderate to excellent yields. dntb.gov.uabeilstein-archives.org

Nucleophilic aromatic substitution on the pyrazole ring is less common and generally requires the presence of a strong electron-withdrawing group and a good leaving group on the ring. scirp.org

| Halogenating Agent (NXS) | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | DMSO | Room Temperature | Excellent | dntb.gov.uabeilstein-archives.org |

| N-Iodosuccinimide (NIS) | DMSO | Room Temperature | Excellent | beilstein-archives.org |

| N-Chlorosuccinimide (NCS) | DMSO | Room Temperature | Moderate to Good | beilstein-archives.org |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | Room Temperature | Excellent | researchgate.net |

Modification of the Amino Group (e.g., acylation, sulfonation)

The primary amino group at the C3 position is the most nucleophilic site in the molecule and readily undergoes reactions with various electrophiles. arkat-usa.org

Acylation: The amino group can be easily acylated using acyl halides (like acyl chlorides) or anhydrides to form the corresponding amides. scirp.orgyoutube.com The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen halide byproduct. scirp.orgreddit.com This transformation is a common strategy to introduce new functional groups or to protect the amino group for subsequent reactions. beilstein-journals.orgnih.govnih.gov

Sulfonylation: Similarly, the amino group can react with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) to yield sulfonamides. echemcom.comresearchgate.net This reaction is also performed in the presence of a base like pyridine. The resulting sulfonamides are important structural motifs in medicinal chemistry. nih.govosi.lvresearchgate.net

Reactions at the Pyrazole Ring Nitrogen Atoms (N-alkylation, N-arylation)

The pyrazole ring of this compound contains two nitrogen atoms (N1 and N2) that are susceptible to electrophilic attack, leading to N-alkylation or N-arylation. The regioselectivity of these reactions is a key consideration, as substitution can occur at either nitrogen, yielding two possible regioisomers. This outcome is often influenced by the reaction conditions, the nature of the electrophile, and the steric and electronic properties of the pyrazole substrate. beilstein-journals.org

N-alkylation is typically achieved by reacting the pyrazole with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. The choice of base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), and solvent, like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), can significantly impact the ratio of the N1 to N2 alkylated products. semanticscholar.orggoogle.com Generally, steric hindrance plays a major role; bulkier alkylating agents tend to favor substitution at the less sterically hindered N1 position. semanticscholar.org

N-arylation reactions, such as the Ullmann condensation or copper-catalyzed coupling reactions, can be used to introduce aryl groups onto the pyrazole nitrogen. mdpi.com These reactions often employ aryl halides in the presence of a copper catalyst and a base. The conditions can be tailored to favor one regioisomer over the other, although mixtures are common.

| Reaction Type | Reagents & Conditions | Primary Product(s) | Key Considerations |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-X), Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, THF) | Mixture of 1-alkyl- and 2-alkyl-5-(5-chloro-2-fluorophenyl)pyrazol-3-amine | Regioselectivity is influenced by sterics of the alkyl group and pyrazole substituents. beilstein-journals.org |

| N-Arylation | Aryl halide (e.g., Ar-X), Copper catalyst (e.g., CuI, CuO), Base (e.g., Cs2CO3), Solvent (e.g., DMSO) | Mixture of 1-aryl- and 2-aryl-5-(5-chloro-2-fluorophenyl)pyrazol-3-amine | Reaction conditions can be optimized to favor a specific regioisomer. mdpi.com |

Transformations Involving the Halogenated Phenyl Substituent (e.g., cross-coupling reactions)

The 5-chloro-2-fluorophenyl group attached to the pyrazole core offers a site for modification, primarily through palladium-catalyzed cross-coupling reactions. The chlorine atom can be substituted with various other groups, enabling the synthesis of a wide array of derivatives.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. By reacting the chloro-substituted pyrazole with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst (such as Pd(PPh3)4) and a base, the chlorine atom can be replaced with the corresponding aryl or vinyl group. This transformation is valuable for extending the conjugation of the molecule and introducing diverse structural motifs. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds. The chloro group can be replaced by an amino group by reacting the substrate with an amine in the presence of a palladium catalyst and a strong base. This is a key method for synthesizing derivatives with substituted amino groups on the phenyl ring, which can be important for modulating the compound's properties.

| Reaction Type | Coupling Partner | Typical Catalytic System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)2) | Pd(PPh3)4, Base (e.g., Na2CO3) | 5-(5-Aryl/Vinyl-2-fluorophenyl)-1H-pyrazol-3-amine derivative |

| Buchwald-Hartwig Amination | Amine (R-NH2) | Pd(OAc)2, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 5-(5-(Amino)-2-fluorophenyl)-1H-pyrazol-3-amine derivative |

Formation of Fused and Bridged Heterocyclic Systems Incorporating the Chemical Compound's Core

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an adjacent reactive N-H on the pyrazole ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions typically involve condensation with 1,3-dielectrophilic reagents to construct new rings onto the pyrazole framework.

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles of significant interest in medicinal chemistry. They are readily synthesized from 3-aminopyrazole derivatives through cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents. researchgate.netresearchgate.net The reaction proceeds by initial condensation of the exocyclic 3-amino group with one of the carbonyls, followed by intramolecular cyclization involving the N1 atom of the pyrazole ring and the second carbonyl group, with subsequent dehydration. ekb.eg

Commonly used 1,3-dielectrophiles include β-ketoesters (like ethyl acetoacetate), diketones (like acetylacetone), and enaminones. researchgate.net The choice of reagent allows for the introduction of various substituents onto the newly formed pyrimidine (B1678525) ring.

| 1,3-Dielectrophile Reagent | Reaction Conditions | Resulting Fused System |

|---|---|---|

| Ethyl Acetoacetate | Reflux in Acetic Acid or Ethanol ekb.eg | 7-(5-chloro-2-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one |

| Acetylacetone | Reflux in Acetic Acid researchgate.net | 7-(5-chloro-2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |

| Malononitrile | Base catalyst (e.g., piperidine), Reflux in Ethanol | 7-amino-2-(5-chloro-2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile |

Integration into Thiazole-Based Scaffolds

The 3-amino group of the pyrazole can be utilized to construct an appended thiazole (B1198619) ring, creating hybrid molecules that combine the structural features of both heterocycles. A common approach is a variation of the Hantzsch thiazole synthesis. mdpi.comnih.gov This typically involves a two-step process:

Formation of a thiourea (B124793) derivative: The 3-aminopyrazole is first reacted with an isothiocyanate (R-N=C=S) to form the corresponding N-(pyrazol-3-yl)thiourea.

Cyclization with an α-haloketone: The thiourea derivative is then treated with an α-haloketone (e.g., phenacyl bromide). The sulfur atom of the thiourea acts as a nucleophile, attacking the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the thiazole ring. epa.gov

This sequence provides a versatile route to a variety of 2-amino-thiazole derivatives connected to the pyrazole core.

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Thiourea Formation | Isothiocyanate (e.g., Phenyl isothiocyanate) | 1-(5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-yl)-3-phenylthiourea |

| 2. Cyclization | α-Haloketone (e.g., 2-bromoacetophenone) | N-(5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-yl)-4-phenylthiazol-2-amine |

Preparation of Pyrazole-Tetrazole Hybrid Systems

Hybrid molecules containing both pyrazole and tetrazole rings are of interest due to the role of the tetrazole moiety as a bioisostere for carboxylic acids. mdpi.commdpi.com The 3-amino group of this compound can be converted into a tetrazole ring.

A standard method for this transformation involves:

Diazotization: The primary amino group is treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO2) in an acidic medium (e.g., HCl), at low temperatures (0-5 °C) to form an unstable diazonium salt. nih.govnih.gov

Reaction with Azide (B81097): The in-situ generated diazonium salt is then reacted with an azide source, typically sodium azide (NaN3). This leads to a cyclization reaction, forming the tetrazole ring. nih.gov

This synthetic route results in the formation of a pyrazole ring appended with a tetrazole at the 3-position, yielding 5-(5-(5-chloro-2-fluorophenyl)-2H-tetrazol-5-yl)-1H-pyrazole.

| Step | Key Reagents | Reaction Conditions | Product |

|---|---|---|---|

| Diazotization | Sodium Nitrite (NaNO2), Hydrochloric Acid (HCl) | 0-5 °C | In-situ formation of pyrazole-3-diazonium salt |

| Azide Addition & Cyclization | Sodium Azide (NaN3) nih.gov | Maintained at low temperature | 5-(5-chloro-2-fluorophenyl)-3-(1H-tetrazol-5-yl)-1H-pyrazole |

Advanced Spectroscopic and Structural Elucidation of the Chemical Compound and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. For 5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrazole (B372694) ring, the aromatic phenyl ring, the amine group, and the N-H of the pyrazole ring.

The proton on the C4 of the pyrazole ring would likely appear as a singlet in the range of δ 5.5-6.5 ppm. The protons of the amine group (NH₂) are expected to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but typically appears in the δ 4.0-5.5 ppm range. The pyrazole N-H proton signal is also a broad singlet, usually found further downfield, between δ 10.0 and 12.0 ppm.

The protons on the 5-chloro-2-fluorophenyl ring will exhibit a more complex splitting pattern due to spin-spin coupling between adjacent protons and with the fluorine atom. The proton ortho to the fluorine atom would be a doublet of doublets, as would the other two protons on the ring, with chemical shifts generally appearing in the aromatic region of δ 7.0-8.0 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Pyrazole C4-H | 5.5 - 6.5 | Singlet (s) |

| Amine (NH₂) | 4.0 - 5.5 | Broad Singlet (br s) |

| Pyrazole N-H | 10.0 - 12.0 | Broad Singlet (br s) |

| Aromatic H's | 7.0 - 8.0 | Multiplet (m) |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each carbon atom in the molecule.

The carbon atoms of the pyrazole ring are expected to resonate at approximately δ 150-160 ppm for C3 (bearing the amino group), δ 90-100 ppm for C4, and δ 140-150 ppm for C5 (attached to the phenyl ring). The carbons of the 5-chloro-2-fluorophenyl ring will appear in the aromatic region (δ 110-160 ppm). The carbon atom attached to the fluorine will show a large one-bond coupling constant (¹JCF), resulting in a doublet. The other carbons in the phenyl ring will also exhibit smaller couplings to the fluorine atom. The carbon attached to the chlorine atom will also have its chemical shift influenced by the halogen.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C3 | 150 - 160 |

| Pyrazole C4 | 90 - 100 |

| Pyrazole C5 | 140 - 150 |

| Aromatic C's | 110 - 160 |

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, advanced NMR techniques are employed.

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling relationships between protons, helping to assign the protons on the phenyl ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments. HMBC (Heteronuclear Multiple Bond Correlation) experiments can further establish the connectivity of the molecular fragments by showing correlations between protons and carbons that are two or three bonds apart.

¹⁹F NMR Spectroscopy : For fluorinated analogs like this compound, ¹⁹F NMR is a powerful tool. The fluorine atom provides a sensitive NMR nucleus. The ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal, typically in the range of -110 to -140 ppm (relative to CFCl₃), is sensitive to the electronic environment and can confirm the presence and position of the fluorine substituent. Furthermore, the coupling between the fluorine and adjacent protons, observable in both the ¹H and ¹⁹F spectra, provides crucial structural information.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands.

The N-H stretching vibrations of the primary amine (NH₂) are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H stretching of the pyrazole ring would likely be a broader band around 3100-3300 cm⁻¹. The C-H stretching of the aromatic ring and the pyrazole C4-H would be observed around 3000-3100 cm⁻¹.

The C=N and C=C stretching vibrations of the pyrazole and phenyl rings would appear in the 1400-1650 cm⁻¹ region. The N-H bending vibration of the amine group is expected around 1600-1650 cm⁻¹. The C-F stretching vibration would give a strong absorption band in the 1100-1300 cm⁻¹ region, while the C-Cl stretching vibration would be found at lower wavenumbers, typically in the 700-800 cm⁻¹ range.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Amine (N-H) | 3300 - 3500 | Stretching |

| Pyrazole (N-H) | 3100 - 3300 | Stretching |

| Aromatic/Pyrazole (C-H) | 3000 - 3100 | Stretching |

| C=N / C=C | 1400 - 1650 | Stretching |

| Amine (N-H) | 1600 - 1650 | Bending |

| C-F | 1100 - 1300 | Stretching |

| C-Cl | 700 - 800 | Stretching |

Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. While FT-IR is based on the absorption of light, Raman spectroscopy is based on the inelastic scattering of light. Generally, symmetric vibrations and bonds involving non-polar groups give rise to strong Raman signals, whereas asymmetric vibrations and polar functional groups are more prominent in FT-IR spectra.

In the Raman spectrum of this compound, the symmetric breathing vibrations of the pyrazole and phenyl rings would be expected to produce strong bands. The C=C and C=N stretching vibrations would also be Raman active. The C-Cl and C-F bonds, due to their polarizability, should also give rise to characteristic Raman signals. The symmetric N-H stretching of the amino group might also be observable. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a more robust structural confirmation.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing critical information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) further refines this by measuring m/z values with very high accuracy, which allows for the determination of a molecule's elemental formula. acs.org

While specific mass spectrometry data for this compound is not extensively detailed in the reviewed literature, the fragmentation patterns of substituted pyrazoles have been studied, providing insight into how this class of compounds behaves under mass spectrometric conditions. researchgate.net The fragmentation of pyrazole derivatives is often characterized by initial cleavage of the pyrazole ring and the loss of substituents. researchgate.netasianpubs.org

Under electron ionization (EI), the molecular ion ([M]•+) of a pyrazole typically undergoes fragmentation involving the loss of hydrogen cyanide (HCN). researchgate.net For substituted pyrazoles, the fragmentation pathways are influenced by the nature and position of the substituents on the ring. researchgate.net Common fragmentation patterns for substituted pyrazoles often involve the cleavage of bonds alpha to the nitrogen atoms and the loss of small, stable molecules or radicals. researchgate.netlibretexts.org For instance, studies on halogenated pyrazoles show that fragmentation can involve the loss of the halogen atom or cleavage of the substituent groups from the pyrazole core. researchgate.net In the case of 4-bromopyrazole, for example, the molecular ion loses a bromine radical followed by HCN. researchgate.net A similar pathway could be anticipated for chloro- and fluoro-substituted analogs.

The table below summarizes common fragmentation patterns observed in various substituted pyrazoles, which can be extrapolated to predict the behavior of this compound.

| Precursor Ion | Fragmentation Process | Common Neutral Loss | Resulting Fragment |

| [M]•+ | Cleavage of pyrazole ring | HCN | [M-HCN]•+ |

| [M]•+ | Loss of a substituent | R• (e.g., Br•, Cl•) | [M-R]+ |

| [M]•+ | Loss of nitro group (for nitro-pyrazoles) | NO•, NO₂•, O | [M-NO]+, [M-NO₂]+, [M-O]•+ |

| [M]•+ | Loss from an acetyl substituent | CH₃• | [M-CH₃]+ |

This table is generated based on documented fragmentation patterns for various substituted pyrazoles and serves as an illustrative guide. researchgate.net

HRMS is particularly crucial for unambiguously confirming the chemical formula of novel compounds. acs.org By providing a highly accurate mass measurement, it allows researchers to distinguish between compounds that have the same nominal mass but different elemental compositions. For novel pyrazole derivatives, HRMS is an essential tool for structural confirmation. acs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's chemical properties and behavior. spast.org

The specific crystal structure of this compound has not been reported in the surveyed literature. However, the crystallographic analysis of closely related pyrazole derivatives reveals key structural features characteristic of this heterocyclic system. nih.govnih.gov These studies help in understanding how substituents and intermolecular forces, such as hydrogen bonding, dictate the crystal packing. mdpi.com

For example, the crystal structure of 5-Chloro-1-phenyl-1H-pyrazol-4-amine , a structural isomer derivative, has been determined. nih.gov In this compound, the pyrazole and phenyl rings are planar, but they are inclined relative to each other with a dihedral angle of 45.65 (6)°. nih.gov The crystal structure is stabilized by N—H···N hydrogen bonds that link molecules into chains. nih.gov

Another relevant example is 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone , a dihydropyrazole derivative. nih.gov In this molecule, the pyrazole ring is nearly planar and forms a dihedral angle of 4.89(6)° with the fluoro-substituted benzene (B151609) ring. nih.gov The crystal packing is influenced by C–H···O and C–H···F hydrogen bonds. nih.gov

The crystallographic data for these related compounds are summarized in the tables below.

Crystal Data for 5-Chloro-1-phenyl-1H-pyrazol-4-amine nih.gov

| Parameter | Value |

| Chemical Formula | C₉H₈ClN₃ |

| Formula Weight | 193.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8926 (6) |

| b (Å) | 9.9679 (13) |

| c (Å) | 22.617 (2) |

| β (°) | 92.795 (11) |

| Volume (ų) | 876.52 (19) |

| Z | 4 |

| Temperature (K) | 295 |

Crystal Data for 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone nih.gov

| Parameter | Value |

| Chemical Formula | C₁₇H₁₄ClFN₂O |

| Formula Weight | 316.76 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.5921 (12) |

| b (Å) | 5.6888 (4) |

| c (Å) | 16.2737 (12) |

| β (°) | 108.971 (3) |

| Volume (ų) | 1450.4 (2) |

| Z | 4 |

| Temperature (K) | 296 |

These examples demonstrate that the solid-state conformation of pyrazole derivatives is significantly influenced by the electronic and steric properties of their substituents, which in turn governs the formation of supramolecular structures through various non-covalent interactions. mdpi.commdpi.com

Computational and Theoretical Investigations of the Chemical Compound

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is widely applied to predict various molecular properties. However, specific DFT calculation results for 5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine are not available in the reviewed literature.

Geometry Optimization and Equilibrium Structures

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium structure. This analysis provides key information on bond lengths, bond angles, and dihedral angles. For pyrazole (B372694) derivatives, this analysis often reveals the planarity of the pyrazole ring and the relative orientations of its substituents. nih.gov While this method is standard, specific optimized coordinates and structural parameters for this compound have not been reported in the searched scientific papers.

Electronic Structure Analysis (HOMO-LUMO Energies and Band Gaps)

This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A small energy gap generally suggests higher reactivity. researchgate.net Although this is a common analysis for novel compounds, the specific HOMO-LUMO energy values and the corresponding energy gap for this compound are not documented in the available literature.

Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. This map is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net No specific MEP surface analysis for this compound has been published.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides detailed insight into the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. acadpubl.eu This analysis helps to explain the stability of the molecule arising from these intramolecular interactions. Specific NBO analysis results detailing such interactions for this compound are absent from the reviewed sources. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations would be used to explore its different possible shapes (conformations) and their stability in various environments, such as in a solvent or interacting with a biological target. No studies detailing MD simulations for the conformational analysis of this specific compound were identified.

Molecular Docking Studies of Interactions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger biological macromolecule like a protein or enzyme. nih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its target. Pyrazole derivatives are often docked into the active sites of various enzymes to explore their therapeutic potential. semanticscholar.orgijpbs.com However, specific molecular docking studies detailing the interactions of this compound with any biological macromolecules have not been reported in the available literature.

Prediction of Non-Linear Optical (NLO) Properties

Computational studies, primarily employing Density Functional Theory (DFT), have become instrumental in predicting the Non-Linear Optical (NLO) properties of pyrazole derivatives. researchgate.netwum.edu.pk These properties are crucial for applications in photonics and optoelectronics. For pyrazole-based compounds, theoretical calculations often focus on determining the electric dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). journaleras.comresearchgate.net

Theoretical calculations for similar pyrazole derivatives have shown that they can possess significant first hyperpolarizability (β) values, often several times greater than that of urea, a standard reference material for NLO studies. researchgate.net This suggests that these compounds are promising candidates for NLO materials. The specific values are highly dependent on the computational method and basis set used in the calculations. journaleras.com

Table 1: Representative Predicted Non-Linear Optical Properties for a Generic Pyrazole Derivative (Illustrative Data)

| Property | Symbol | Typical Calculated Value | Unit |

| Dipole Moment | μ | 2 - 8 | Debye |

| Mean Polarizability | <α> | 20 - 50 x 10-24 | esu |

| First Hyperpolarizability | β | 5 - 50 x 10-30 | esu |

Note: The data in this table is illustrative for a generic pyrazole derivative and is not specific to this compound. Actual values would require specific computational studies on this compound.

Theoretical Insights into Reactivity and Selectivity

Theoretical chemistry provides powerful tools to understand the reactivity and selectivity of chemical compounds. For this compound, these insights are often derived from the analysis of its molecular orbitals and electrostatic potential.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For pyrazole derivatives, the distribution of HOMO and LUMO densities can pinpoint the likely sites for electrophilic and nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution within a molecule and predicting how it will interact with other species. researchgate.net The MEP surface displays regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. In pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the amino group are often identified as regions of negative electrostatic potential, indicating their role as potential sites for electrophilic interaction. researchgate.net

These computational approaches allow for a detailed understanding of how the electronic structure of this compound, influenced by its various substituents, governs its reactivity and selectivity in chemical reactions. ijbiotech.com

In-Depth Analysis of this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is currently insufficient specific data to construct a detailed article on the chemical compound This compound that adheres to the requested outline.

The search did not yield specific experimental results, such as enzyme inhibition constants, receptor binding profiles, or cellular activity data, that are exclusively attributed to this particular molecule. The available literature extensively covers the biological activities of the broader aminopyrazole chemical class, highlighting its importance as a scaffold in medicinal chemistry for developing inhibitors of various kinases and modulators of cellular pathways. However, the specific biological functions and mechanistic details of this compound itself are not detailed in the retrieved sources.

This lack of specific information could be for several reasons:

The compound may be a novel entity with research findings that are not yet published.

It might serve as a chemical intermediate in the synthesis of more complex, biologically active molecules, and as such, its own biological profile may not have been characterized.

Research data pertaining to this compound could be proprietary and not available in the public domain.

Chemical Biology and Mechanistic Studies of the Chemical Compound S Interactions

Structure-Activity Relationship (SAR) Derivations from Analogs of the Chemical Compound

The biological activity of pyrazole-based compounds, including analogs of 5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine, is profoundly influenced by the nature and position of substituents on both the pyrazole (B372694) and the appended phenyl ring. Structure-Activity Relationship (SAR) studies on various series of pyrazole derivatives have elucidated key structural features that govern their inhibitory potency and selectivity against different biological targets, such as enzymes and microbial pathogens.

Substitutions on the Phenyl Ring at Position 5:

Modifications to the phenyl ring at the C5 position of the pyrazole core are critical for activity. For instance, in a series of pyrazole-based inhibitors of meprin α and meprin β (metalloproteases), the substitution pattern on the 3,5-diphenylpyrazole (B73989) scaffold significantly impacts potency. While the unsubstituted 3,5-diphenylpyrazole already shows high inhibitory activity against meprin α, the introduction of substituents can either enhance or diminish this activity. benthamdirect.com For example, adding electron-rich moieties can lead to inhibitors with similar or slightly altered activities compared to their monosubstituted counterparts, but may improve selectivity against off-target proteases. benthamdirect.com

In the context of antifungal activity, the nature of the substituent on the phenyl ring is also crucial. Studies on pyrazole carboxamides revealed that specific substitutions are necessary for potent activity against various phytopathogenic fungi. researchgate.net The electronic properties and size of the substituent can dictate the binding affinity to the target enzyme. For example, the high electronegativity of halogen atoms like chlorine and fluorine in the aromatic part of drug molecules often plays a significant role in enhancing their biological activity. nih.gov

Table 1: SAR of Phenyl Ring Substitutions on Meprin Inhibition

| Compound Analog | Substitution on Phenyl Ring | Meprin α Ki (app) [nM] | Meprin β Ki (app) [nM] |

| 3,5-diphenylpyrazole | None | 13 | 1100 |

| Analog with Methyl group | Methyl | >5000 | >5000 |

| Analog with Benzyl (B1604629) group | Benzyl | 1200 | >5000 |

| Analog with Cyclopentyl | Cyclopentyl | 16 | 2100 |

Data derived from studies on 3,4,5-substituted pyrazoles. benthamdirect.com

Substitutions on the Pyrazole Core:

The pyrazole scaffold itself offers multiple positions for modification, including the N1 nitrogen and other positions on the ring (C3 and C4). N-substitution on the pyrazole ring generally leads to a decrease in inhibitory activity against meprins. For example, the introduction of lipophilic moieties like methyl or phenyl groups at the N1 position resulted in a 4- to 6-fold decrease in activity against both meprin α and β compared to the unsubstituted pyrazole. benthamdirect.com

Conversely, for other targets like p38 MAP kinase, substitutions at other positions are vital. A series of 5-amino-1H-pyrazol-4-yl-3-phenylmethanones were optimized, where an X-ray crystal structure revealed a unique hydrogen bond between the exocyclic amine (at C5) of the inhibitor and a threonine residue in the ATP binding pocket of the enzyme. rsc.org This interaction is a key contributor to the inhibitor's selectivity. rsc.org The introduction of a 2,3-dihydroxypropoxy moiety onto the pyrazole scaffold resulted in a compound with excellent drug-like properties, including high oral bioavailability. rsc.org

For antifungal pyrazole carboxamides, substituting a methyl group at the C3 position of the pyrazole ring with a trifluoromethyl group significantly weakened the antifungal activity, highlighting the sensitivity of the target interaction to the electronic nature of substituents at this position. researchgate.net

Applications as Chemical Probes in Biological Systems

The inherent structural versatility and favorable physicochemical properties of the pyrazole scaffold make its derivatives, including analogs of this compound, valuable tools as chemical probes for investigating complex biological systems. benthamdirect.comresearchgate.netacs.org These probes are instrumental in target identification, validation, and real-time monitoring of biological processes.

Potent and selective inhibitors are often developed into chemical probes to help validate the function of their targets in disease pathophysiology. nih.gov For instance, highly active inhibitors of meprin α with superior selectivity over meprin β have been proposed as suitable chemical probes to enable further target validation. benthamdirect.comnih.gov Similarly, potent and selective TBK1 inhibitors based on a 1H-pyrazolo[3,4-b]pyridine scaffold serve as ideal probes to dissect the biological functions of this kinase in immunity and cancer models. researchgate.net

Furthermore, pyrazolone-based compounds have been successfully derivatized into photoaffinity labeling (PAL) probes. nih.govnih.gov These probes are designed to mimic the structure and efficacy of a lead compound but also contain an inducible reactive group. nih.gov Upon UV irradiation, the PAL probe covalently modifies its binding partner proteins, allowing for their subsequent isolation and identification via proteomic analysis. nih.govnih.gov This technique was used to identify the 14-3-3 family of proteins as the primary targets for a class of pyrazolone-based protein aggregation inhibitors developed as potential therapeutics for amyotrophic lateral sclerosis (ALS). nih.govnih.gov

The pyrazole core is also a common feature in fluorescent probes designed for bioimaging and chemosensing. benthamdirect.comresearchgate.net Although a single pyrazole ring may have poor fluorescent properties, its combination with other fluorophores and specific chelating moieties allows for the creation of probes that can detect metal ions (like Fe³⁺, Ga³⁺, Al³⁺, and Cu²⁺) and biomolecules with high sensitivity and selectivity. researchgate.netacs.orgnih.gov These probes often work via mechanisms like intramolecular charge transfer (ICT) and can be designed as "turn-on" or "turn-off" sensors, where fluorescence is either initiated or quenched upon binding to the target analyte. researchgate.netresearchgate.net Such probes have been successfully applied to image ions within living cells, demonstrating the utility of the pyrazole scaffold in creating tools for dynamic biological monitoring. acs.org

Table 2: Applications of Pyrazole Analogs as Chemical Probes

| Probe Type | Pyrazole Scaffold | Application | Biological Finding |

| Selective Inhibitor | 3,5-disubstituted pyrazole | Target Validation (Meprins) | Elucidation of the role of meprin α/β in pathophysiology. benthamdirect.comnih.gov |

| Photoaffinity Label (PAL) | Pyrazolone (B3327878) | Target Identification | Identified 14-3-3 proteins as targets for ALS therapeutics. nih.govnih.gov |

| Fluorescent Probe | Pyrazole-Pyrazoline | Ion Sensing (Fe³⁺) | Real-time detection of ferric ions in aqueous solutions. researchgate.net |

| Fluorescent Probe | Acylhydrazone-Pyridine-Pyrazole | Ion Sensing (Al³⁺) | Imaging of aluminum ions within lysosomes of HeLa cells. acs.org |

Investigation of Antimicrobial and Antiviral Mechanisms at a Molecular Level

Derivatives of 5-phenyl-1H-pyrazol-3-amine are known to possess significant antimicrobial and antiviral properties, and research has begun to uncover the molecular mechanisms underpinning these activities.

Antimicrobial Mechanisms:

The antibacterial action of pyrazole derivatives often involves targeting essential bacterial enzymes or cellular structures. One key mechanism is the disruption of the bacterial cell wall, which compromises the structural integrity of the bacterium, leading to cell death. medchemexpress.com Another major strategy is the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and maintenance. medchemexpress.com By inhibiting these enzymes, pyrazole compounds effectively halt bacterial proliferation. medchemexpress.com

Furthermore, some pyrazole derivatives function by inhibiting specific metabolic enzymes. For example, certain pyrazoles have been identified as potent inhibitors of bacterial cystathionine (B15957) γ-lyase (CSE), an enzyme that produces hydrogen sulfide (B99878) (H₂S). medchemexpress.com Since H₂S helps protect bacteria against oxidative stress, CSE inhibition renders the bacteria more susceptible to oxidative damage. medchemexpress.com Molecular docking studies have also suggested that some 1,3,5-trisubstituted pyrazoles exert their antimicrobial effect by inhibiting glucosamine-6-phosphate synthase (GlcN-6-P), a key enzyme in the pathway for bacterial cell wall biosynthesis.

Antiviral Mechanisms:

The antiviral activity of pyrazole derivatives is diverse, targeting multiple stages of the viral life cycle. A primary mechanism is the inhibition of essential viral enzymes. For instance, pyrazole derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme critical for processing viral polyproteins and is essential for viral replication and transcription. researchgate.net By binding to the active site of Mpro, these compounds block its proteolytic activity, thereby preventing viral maturation. researchgate.net

Some pyrazole-based compounds interfere with viral nucleic acid synthesis. They can act as nucleoside or non-nucleoside analogues that disrupt the function of viral RNA or DNA polymerases, thus halting the replication of the viral genome. matthewslab.orgmdpi.com

Another antiviral mechanism involves the suppression of host factors that are exploited by viruses. Certain pyrazolecarboxamide derivatives have been shown to inhibit Hepatitis C virus (HCV) replication by suppressing the expression of cyclooxygenase-2 (COX-2). The virus induces COX-2 expression to facilitate its replication, and by inhibiting this enzyme at both the transcriptional and translational levels, the pyrazole compounds create an unfavorable environment for the virus. Additionally, recent studies on hydroxyquinoline-pyrazole hybrids have demonstrated direct virucidal effects against coronaviruses, as well as the ability to inhibit viral attachment (adsorption) to host cells.

Table 3: Known Molecular Mechanisms of Pyrazole Analogs

| Activity | Mechanism of Action | Target Enzyme/Process | Result |

| Antibacterial | Inhibition of DNA Replication | DNA Gyrase / Topoisomerase IV | Bacteriostatic/Bactericidal effect. medchemexpress.com |

| Antibacterial | Disruption of Cell Wall Integrity | Cell Wall Synthesis | Bacterial cell lysis. medchemexpress.com |

| Antibacterial | Inhibition of H₂S Production | Cystathionine γ-lyase (CSE) | Increased susceptibility to oxidative stress. medchemexpress.com |

| Antiviral (HCV) | Suppression of Host Factor | Cyclooxygenase-2 (COX-2) | Inhibition of viral replication. |

| Antiviral (SARS-CoV-2) | Inhibition of Viral Protease | Main Protease (Mpro/3CLpro) | Prevention of viral maturation. researchgate.net |

| Antiviral (Coronaviruses) | Direct Virucidal Effect | Viral Particle Integrity | Deactivation of the virus. |

Role As a Building Block and Privileged Scaffold in Research

Contribution to Medicinal Chemistry Research and Drug Discovery Initiatives

The aminopyrazole core is highly valued in medicinal chemistry for its synthetic tractability and its role in constructing molecules with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.gov The presence of the amino group provides a key interaction point, often forming crucial hydrogen bonds with biological targets like protein kinases. nih.gov The halogenated phenyl ring further allows for modulation of properties such as lipophilicity, metabolic stability, and binding affinity.

The structural features of 5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine make it an excellent starting point for pharmacophore development. A pharmacophore is an abstract representation of the molecular features necessary for a drug to recognize and bind to a biological target. The aminopyrazole scaffold allows for the precise spatial arrangement of hydrogen bond donors (the amine group), hydrogen bond acceptors (the pyrazole (B372694) nitrogens), and hydrophobic/aromatic regions (the chlorofluorophenyl ring).

Researchers utilize this scaffold in lead compound generation through various strategies, including ligand-based virtual screening and structure-based design. nih.gov For instance, studies have used the 5-aminopyrazole (5AP) core to screen for and identify potential anti-tubercular agents, demonstrating its utility in generating novel leads against challenging diseases. nih.gov The versatility of the pyrazole ring allows for the introduction of various substituents, enabling the creation of large chemical libraries for high-throughput screening to discover new hit compounds.

The 5-aminopyrazole structure is a cornerstone in the design of specific inhibitors and ligands, particularly for protein kinases, which are critical targets in oncology and inflammatory diseases. nih.gov The amine group can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a common strategy for achieving potent and selective inhibition. nih.gov

Numerous pyrazole-based inhibitors have been developed, targeting a range of kinases and other enzymes. The specific substitutions on the this compound scaffold can be fine-tuned to optimize potency and selectivity for a given target. For example, derivatives of this core structure have been investigated as inhibitors for targets such as p38 MAP kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Fms-like receptor tyrosine kinase 3 (FLT3). nih.govnih.govmdpi.com

| Compound Class/Example | Target | Therapeutic Area | Key Finding |

|---|---|---|---|

| 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones | p38 MAP kinase | Anti-inflammatory | An exocyclic amine formed a unique hydrogen bond, contributing to high selectivity. nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives | VEGFR-2 | Anticancer | Compounds showed significant antitumor activity against breast cancer cell lines. nih.gov |

| 1H-pyrazole-3-carboxamide derivatives | FLT3, CDK2/4 | Acute Myeloid Leukemia (AML) | Compound 8t showed excellent inhibitory activity against FLT3 mutants and potent anti-proliferative effects. mdpi.com |

| Phenyl-Pyrazolone Derivatives | PD-L1 | Immunotherapy | Designed to inhibit the PD-1/PD-L1 interaction, with antioxidant properties. mdpi.com |

| Pyrazolyl Ureas | VEGFR, PDGFR | Anticancer | Serves as a core structure for urea-based kinase inhibitors. google.com |

Utility in Material Science Research for Novel Compound Development

While the primary application of aminopyrazoles lies in the life sciences, related structures have found utility in material science. Pyrazole derivatives are investigated for their potential in creating advanced materials, such as specialized polymers and coatings. chemimpex.com The rigid, aromatic nature of the pyrazole ring can contribute to thermal stability, while the functional groups offer sites for polymerization or cross-linking. These properties are beneficial for developing materials with enhanced durability and resistance to environmental degradation. chemimpex.com

Agrochemical Research Applications as a Core Structural Motif

The pyrazole scaffold is a key structural motif in the development of modern agrochemicals, including herbicides, fungicides, and insecticides. chemimpex.com The ability to modify the substituents on the pyrazole ring allows for the creation of compounds with specific activities against agricultural pests while aiming for minimal environmental impact.

Research has shown that introducing a phenyl-substituted pyrazolyl group into other chemical structures can lead to potent herbicides. mdpi.com For example, novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds have been synthesized and tested for their herbicidal activity. mdpi.com Many of these compounds demonstrated excellent inhibitory effects on the root growth of weeds like Brassica napus and post-emergence control of broadleaf weeds such as Amaranthus retroflexus L. mdpi.com This demonstrates the value of the aryl-pyrazole core as a lead structure for discovering new synthetic auxin herbicides. mdpi.com

| Compound Class | Application | Target Organism | Key Finding |

|---|---|---|---|

| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Herbicide | Broadleaf weeds (e.g., Amaranthus retroflexus, Brassica napus) | Many compounds showed superior root growth inhibition compared to existing herbicides. mdpi.com |

| 5-chloro-pyrazole derivatives with a phenylhydrazone moiety | Fungicide | Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani | Target compounds exhibited potent and broad-spectrum antifungal activity. rsc.org |

| Derivatives of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine | Herbicide, Fungicide | Various weeds and fungi | Used in formulations to enhance crop protection with minimal environmental impact. chemimpex.com |

| Derivatives of 3-chloro-1H-pyrazol-4-amine | Pesticide Intermediate | General Pests | Serves as a key building block in the synthesis of pesticidal thioethers. google.com |

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthesis Methods for Chiral Derivatives

The introduction of chirality into drug candidates is a critical strategy for improving potency, selectivity, and pharmacokinetic profiles. While the parent compound 5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine is achiral, its derivatives can be designed to contain one or more stereocenters. Future research should focus on developing robust asymmetric synthesis methods to access these chiral analogs in an enantiomerically pure form.

One promising approach involves the use of pyrazolin-5-one precursors, which can undergo asymmetric reactions catalyzed by organo- or metal-based catalysts to create tetrasubstituted chiral carbons. rwth-aachen.de For instance, the C4 position of a corresponding pyrazolone (B3327878) intermediate could be functionalized through catalytic asymmetric Michael additions, alkylations, or Mannich reactions. Subsequent conversion of the pyrazolone to the 3-amino pyrazole (B372694) would yield chiral derivatives of the target compound. The exploration of chiral catalysts, such as proline derivatives or transition metal complexes with chiral ligands, will be essential for achieving high levels of stereocontrol.

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Reaction Type | Catalyst Type | Potential Chiral Moiety |

|---|---|---|---|

| Catalytic Asymmetric Conjugate Addition | Michael Addition | Chiral Amines, Thioureas, or Phase-Transfer Catalysts | Alkyl or aryl groups at the C4 position |

| Asymmetric Alkylation | Direct C4-Alkylation | Chiral Transition Metal Complexes (e.g., Pd, Rh) | Substituted alkyl chains at the C4 position |

The successful development of these methods would provide access to a new chemical space of chiral pyrazole compounds, allowing for a systematic investigation of stereochemistry on biological activity.

Advanced Computational Modeling for Predictive Biology

Computational modeling and simulation are indispensable tools for accelerating drug discovery by predicting molecular interactions and properties. researchgate.net For this compound and its analogs, advanced computational techniques can provide deep insights into their mechanism of action and guide the design of next-generation compounds.

Molecular Docking: This technique can be used to predict the binding pose and affinity of the compound within the active site of various biological targets, such as protein kinases. researchgate.net Simulations could reveal key hydrogen bonds, hydrophobic interactions, and other forces governing recognition, helping to rationalize structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can correlate the physicochemical properties of a series of analogs with their biological activity. rsc.org This can guide the optimization of substituents on both the phenyl and pyrazole rings to enhance potency.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the compound's interaction with its target protein over time, assessing the stability of the binding pose and revealing conformational changes that may be critical for biological function.

These computational approaches will enable a more rational design process, prioritizing the synthesis of compounds with the highest probability of success and minimizing unnecessary empirical screening. nih.gov

Exploration of Novel Reactivity Patterns for Diversification

The structural diversification of the this compound scaffold is crucial for exploring a wider range of biological targets and optimizing drug-like properties. The inherent reactivity of the aminopyrazole core offers numerous opportunities for chemical modification. arkat-usa.org

The exocyclic 3-amino group is a key handle for derivatization. It can act as a nucleophile in reactions such as:

Acylation: Reaction with various acyl chlorides or carboxylic acids to form amides, which can modulate solubility and introduce new interaction points for protein binding. jst.go.jp

Sulfonylation: Introduction of sulfonyl groups to produce sulfonamides, a common motif in pharmacologically active compounds.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines, expanding the structural diversity.

Furthermore, the pyrazole ring itself can be functionalized. For example, electrophilic substitution at the C4 position is a known pathway for introducing halogens, nitro groups, or other functionalities, provided the ring is sufficiently activated. researchgate.net Multicomponent reactions (MCRs) could also be employed to rapidly build complexity around the core structure in a single step. mdpi.com Exploring these reactivity patterns will be key to generating extensive libraries of novel analogs for biological screening.

Table 2: Proposed Diversification Reactions

| Reaction Site | Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|---|

| 3-Amino Group | N-Acylation | Acyl Halides, Carboxylic Acids | Amide |

| 3-Amino Group | N-Arylation | Aryl Halides (e.g., Buchwald-Hartwig coupling) | Diaryl Amine |

| 3-Amino Group | Condensation | Bidentate Electrophiles (e.g., β-ketoesters) | Fused Pyrimidine (B1678525) Rings (e.g., Pyrazolo[1,5-a]pyrimidines) mdpi.com |

Integration into Complex Biological Systems as Research Tools

Beyond its potential as a therapeutic agent, this compound and its derivatives can be developed into valuable research tools or chemical probes to investigate complex biological systems. If a high-affinity and selective analog is identified for a particular protein target (e.g., a specific kinase), it can be used to dissect the function of that protein in cellular signaling pathways.

To this end, future work could focus on creating specialized derivatives:

Biotinylated Probes: Attaching a biotin (B1667282) tag would allow for the isolation and identification of protein targets from cell lysates via affinity purification and mass spectrometry.

Fluorescently Labeled Probes: Conjugating a fluorophore to the molecule would enable visualization of its subcellular localization and interaction with target proteins using advanced microscopy techniques.

Photo-affinity Probes: Incorporating a photoreactive group would permit covalent cross-linking of the probe to its biological target upon UV irradiation, facilitating unambiguous target identification.

By transforming the compound into a chemical probe, researchers can gain a deeper understanding of fundamental biological processes and validate new drug targets.

Investigation of Emerging Target Classes for the Chemical Compound and its Analogs

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govmdpi.com While protein kinases are a well-established target class for pyrazole-based compounds, numerous other emerging target classes remain to be explored for this compound and its analogs. nih.govbenthamdirect.comresearchgate.net

Based on the activities of other pyrazole derivatives, promising areas for investigation include:

Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, represent a growing class of targets in oncology.

Receptor Tyrosine Kinases (RTKs): Many pyrazole-containing drugs are inhibitors of RTKs like KIT and FGF receptors, which are implicated in various cancers. nih.gov

Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial in inflammatory and autoimmune diseases, and several approved drugs containing pyrazole motifs target JAKs. nih.gov

G-Protein Coupled Receptors (GPCRs): Certain pyrazole derivatives have shown activity as antagonists for GPCRs involved in metabolic or neurological disorders. nih.gov

Amine Oxidases: These enzymes are involved in neurotransmitter metabolism and cellular signaling, and pyrazole derivatives have been investigated as potential inhibitors. dntb.gov.ua

A systematic screening of diversified libraries of this compound analogs against these and other emerging target classes could uncover novel therapeutic applications for this versatile chemical scaffold.

Q & A

Q. Table 1: Comparative Bioactivity of Pyrazole-3-amine Derivatives

| Compound | Substituents | IC₅₀ (μM) | Target |

|---|---|---|---|

| 5-(2,6-Difluorophenyl) derivative | 2,6-F₂ | 1.2 | Bacterial gyrase |

| 5-(4-Chlorophenyl) derivative | 4-Cl | 0.8 | JAK2 kinase |

| Target compound | 5-Cl, 2-F | Pending | Under investigation |

How can computational modeling guide the optimization of this compound for specific targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., JAK2) to identify key interactions (e.g., hydrogen bonds with NH₂ or halogen-π interactions with chloro/fluoro groups) .

- QSAR Models : Use datasets from analogs (e.g., 5-(4-fluorophenyl) derivatives) to predict physicochemical properties (logP, polar surface area) and correlate with bioavailability .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and guide functionalization (e.g., adding electron-donating groups to enhance nucleophilic sites) .

What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Methodological Answer:

- Rodent Models : Assess oral bioavailability and half-life in Sprague-Dawley rats, with plasma sampling via LC-MS/MS .

- Toxicogenomics : Screen for hepatotoxicity markers (e.g., ALT/AST levels) and gene expression changes in liver tissue .

- Metabolite Identification : Use HPLC-coupled high-resolution MS to detect phase I/II metabolites and identify potential toxicophores .

Analytical and Technical Considerations

What crystallographic techniques are recommended for resolving its 3D structure?

Methodological Answer:

- Single-Crystal XRD : Use SHELX programs for structure solution and refinement. Key parameters include Mo-Kα radiation (λ = 0.71073 Å) and low-temperature (100 K) data collection to minimize thermal motion artifacts .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., NH···N hydrogen bonds) to understand packing behavior and stability .

Emerging Research Directions

Can this compound serve as a precursor for macrocyclic kinase inhibitors?

Methodological Answer:

Pyrazole-3-amine scaffolds are versatile for macrocyclization. For example, AZD1480—a JAK2 inhibitor—incorporates a pyrazol-3-amine core linked to a pyrimidine ring . Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.